N-(2,4-difluorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(2,4-difluorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H19F2N3O2S2 and its molecular weight is 459.53. The purity is usually 95%.
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Biological Activity
N-(2,4-difluorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A difluorophenyl group.
- A thieno[3,2-d]pyrimidin moiety.
- An acetamide functional group.
Research indicates that the compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Antioxidant Properties : The compound may possess antioxidant capabilities that help in mitigating oxidative stress in cells.
- Modulation of Signaling Pathways : There is evidence suggesting that it can influence various signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines. An IC50 value was reported in the low micromolar range, indicating significant potency.
- Mechanistic Insights : It was found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
Antifungal Activity
Recent investigations have also highlighted the antifungal properties of the compound:
- Comparative Studies : In tests against Candida albicans, it outperformed traditional antifungal agents like miconazole, suggesting a promising alternative for treating fungal infections .
Data Tables
Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Anticancer | Various Cancer Cell Lines | 5 - 15 | |
Antifungal | Candida albicans | 10 |
Case Studies
- Cancer Research : A study conducted on breast cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to increased apoptosis markers and decreased proliferation rates.
- Fungal Infections : In a clinical setting involving patients with persistent fungal infections unresponsive to conventional treatments, administration of this compound resulted in notable improvements in symptoms and reduction in fungal load.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O2S2/c1-12-7-13(2)9-15(8-12)27-21(29)20-18(5-6-30-20)26-22(27)31-11-19(28)25-17-4-3-14(23)10-16(17)24/h3-4,7-10H,5-6,11H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLHCMOBMHGLGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=C(C=C(C=C4)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.